molecular formula C11H12N4O2 B14156760 Labeled 7-(3-butynyl)theophylline-3H CAS No. 66098-19-9

Labeled 7-(3-butynyl)theophylline-3H

Cat. No.: B14156760
CAS No.: 66098-19-9
M. Wt: 232.24 g/mol
InChI Key: IXUJTBZUGQEUAD-UHFFFAOYSA-N
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Description

Labeled 7-(3-butynyl)theophylline-3H is a derivative of theophylline, a xanthine alkaloid commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound is labeled with tritium (3H), a radioactive isotope of hydrogen, which allows for tracking and studying its behavior in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-butynyl)theophylline involves the reaction of theophylline with 3-butyn-1-ol under Mitsunobu conditions. The reaction typically uses diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) as reagents . The reaction proceeds as follows:

  • Theophylline is dissolved in an appropriate solvent such as tetrahydrofuran (THF).
  • 3-butyn-1-ol is added to the solution.
  • DEAD and PPh3 are added to the mixture, initiating the Mitsunobu reaction.
  • The reaction mixture is stirred at room temperature for several hours until completion.
  • The product, 7-(3-butynyl)theophylline, is isolated and purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of 7-(3-butynyl)theophylline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the labeling with tritium (3H) is typically performed in specialized facilities equipped to handle radioactive materials.

Chemical Reactions Analysis

Types of Reactions

7-(3-butynyl)theophylline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond in the butynyl group to a double or single bond.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butynyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted theophylline derivatives.

Scientific Research Applications

7-(3-butynyl)theophylline-3H has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-butynyl)theophylline-3H is unique due to its specific labeling with tritium, allowing for detailed tracking and study in biological systems. This labeling provides valuable insights into the compound’s pharmacokinetics and metabolism, which are not possible with non-labeled analogs.

Properties

CAS No.

66098-19-9

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

7-but-3-ynyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C11H12N4O2/c1-4-5-6-15-7-12-9-8(15)10(16)14(3)11(17)13(9)2/h1,7H,5-6H2,2-3H3

InChI Key

IXUJTBZUGQEUAD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC#C

Origin of Product

United States

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